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Compound of Interest

Compound Name: 4-Acetylpyridine 1-oxide

Cat. No.: B1596671 Get Quote

An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 4-
Acetylpyridine 1-Oxide

For Researchers, Scientists, and Drug Development Professionals

Abstract
4-Acetylpyridine 1-oxide is a heterocyclic N-oxide that serves as a versatile and valuable

building block in modern organic synthesis. The introduction of the N-oxide functionality

significantly modulates the electronic properties of the pyridine ring, enhancing its utility as a

synthetic intermediate compared to its parent compound, 4-acetylpyridine. This guide provides

a comprehensive overview of the core chemical properties, synthesis, spectroscopic

characterization, and reactivity of 4-Acetylpyridine 1-oxide. It further delves into its

applications in medicinal chemistry and drug development, offering field-proven insights and

detailed experimental protocols to empower researchers in leveraging this potent molecule for

the synthesis of complex chemical entities.

Core Physicochemical Properties
4-Acetylpyridine 1-oxide is a stable, solid compound under standard conditions. The N-oxide

group, being a strong dipole, imparts distinct physical and chemical characteristics to the

molecule. It increases the polarity and water solubility while altering the reactivity of both the

pyridine ring and the acetyl substituent.
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Property Value Source(s)

IUPAC Name
1-(1-oxido-4-

pyridinyl)ethanone

CAS Number 2402-96-2

Molecular Formula C₇H₇NO₂ [1][2]

Molecular Weight 137.14 g/mol [1]

Appearance Solid

Melting Point 132-133 °C [3]

Density 1.13 g/cm³ [1]

InChI Key
GUHDDRZAZNIQJB-

UHFFFAOYSA-N
[2]

Synthesis and Purification
The most common and efficient method for the preparation of 4-Acetylpyridine 1-oxide is

through the direct N-oxidation of the readily available 4-acetylpyridine. This transformation is

typically achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), in

an appropriate solvent.

Causality in Synthetic Choice:
The choice of m-CPBA is strategic. It is a highly effective and relatively safe oxidizing agent for

the N-oxidation of pyridines. The electron-withdrawing nature of the acetyl group deactivates

the pyridine ring, necessitating a potent oxidant. The reaction proceeds cleanly, and the

byproduct, m-chlorobenzoic acid, can be easily removed during workup. Dichloromethane is an

excellent solvent choice as it is relatively inert and facilitates easy separation of the product.

Experimental Protocol: N-Oxidation of 4-Acetylpyridine
This protocol is adapted from a patented synthetic route[3].

Materials:
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4-Acetylpyridine (100 mmol, 11.0 mL)

meta-Chloroperoxybenzoic acid (m-CPBA, 55%, 100 mmol, 31.3 g)

Dichloromethane (CH₂Cl₂, 200 mL)

Diethyl ether ((C₂H₅)₂O, 200 mL)

Procedure:

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-

acetylpyridine (100 mmol) and dichloromethane (200 mL).

Slowly add m-CPBA (100 mmol) to the solution. The addition may be exothermic; control the

rate to maintain a gentle reflux.

Once the addition is complete, heat the mixture to a boil and maintain reflux for 16 hours.

Monitor the reaction progress using Thin Layer Chromatography (TLC).

After the reaction is complete, allow the mixture to cool to room temperature.

Induce precipitation of the product by adding diethyl ether (200 mL) to the reaction mixture.

Collect the resulting solid precipitate by vacuum filtration.

Wash the solid with a small amount of cold diethyl ether to remove residual impurities.

Dry the product under vacuum to yield 4-acetylpyridine 1-oxide as a solid. The reported

melting point is 132-133°C[3].
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Caption: Workflow for the synthesis of 4-Acetylpyridine 1-oxide.

Spectroscopic Characterization
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Proper characterization is crucial to confirm the identity and purity of the synthesized

compound. The key expected spectral features are outlined below.

Technique Expected Features

¹H NMR

Protons ortho to the N-oxide (H-2, H-6) will

show a significant downfield shift compared to

the parent pyridine due to the deshielding effect

of the N⁺-O⁻ group. Protons meta to the N-

oxide (H-3, H-5) will be shifted slightly upfield.

The acetyl methyl protons will appear as a

singlet around 2.5-2.7 ppm.

¹³C NMR

The carbons attached to the nitrogen (C-2, C-6)

and the carbon at the 4-position (C-4) are most

affected. C-4 is deshielded due to direct

attachment to the electron-withdrawing acetyl

group and the influence of the N-oxide. The

carbonyl carbon will appear significantly

downfield (~195-200 ppm).

IR Spectroscopy

A strong N-O stretching band is expected in the

range of 1200-1300 cm⁻¹. A sharp, strong

carbonyl (C=O) stretching band from the acetyl

group will be present around 1680-1700 cm⁻¹.

Mass Spectrometry

The molecular ion peak (M⁺) should be

observed at m/z = 137.05. A common

fragmentation pattern for pyridine N-oxides is

the loss of an oxygen atom (M-16), which would

correspond to the m/z of 4-acetylpyridine

(121.05).

Chemical Reactivity and Synthetic Utility
The N-oxide functionality dramatically alters the reactivity profile of the pyridine ring, making 4-
acetylpyridine 1-oxide a versatile intermediate. The N⁺-O⁻ dipole acts as an electron-
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donating group via resonance, increasing electron density at the ortho (2,6) and para (4)

positions, while also making the ring susceptible to a unique set of transformations.[4]

Reactions Involving the N-Oxide Group
Deoxygenation: The N-oxide can be readily reduced back to the parent pyridine using

various reagents like PCl₃, PPh₃, or catalytic hydrogenation. This makes the N-oxide group

an effective protecting or directing group that can be removed at a later synthetic stage.

Acylation and Rearrangement (Boekelheide Reaction): Reaction with acylating agents like

acetic anhydride leads to an O-acylated intermediate. This intermediate is highly reactive

and can undergo rearrangement, which is a powerful method for functionalizing the pyridine

ring, typically at the ortho position if an alkyl group is present.[5][6]
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Caption: Generalized Boekelheide rearrangement pathway.

Electrophilic and Nucleophilic Substitution
The increased electron density at the C2, C4, and C6 positions makes the ring more

susceptible to electrophilic substitution than pyridine itself. Conversely, the N-oxide group

activates the C2 and C4 positions toward nucleophilic attack, often after activation with an

agent like POCl₃ or SO₂Cl₂.
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Reactions of the Acetyl Group
The acetyl group can undergo standard ketone chemistry. It can be:

Reduced to an alcohol.

Converted to an oxime.[7]

Used as a handle for condensation reactions to build more complex side chains.

The interplay between the N-oxide and the acetyl group allows for selective transformations.

For example, the acetyl group can be modified first, followed by a reaction directed by the N-

oxide, or vice versa, providing significant synthetic flexibility.

Applications in Research and Drug Development
While 4-acetylpyridine itself is a key building block in pharmaceuticals and agrochemicals[8][9],

its N-oxide derivative offers expanded synthetic possibilities.

Scaffold for Bioactive Molecules: The pyridine N-oxide motif is present in various biologically

active compounds. The ability to functionalize the ring at multiple positions makes 4-
acetylpyridine 1-oxide an attractive starting point for library synthesis in drug discovery

campaigns.

Intermediate for Complex Heterocycles: The unique reactivity imparted by the N-oxide group

facilitates the construction of fused heterocyclic systems, which are common cores in many

pharmaceutical agents.

Catalysis: Chiral pyridine N-oxides are increasingly used as highly effective nucleophilic

catalysts in asymmetric synthesis, for instance, in acyl transfer reactions.[10] This highlights

the potential for developing chiral derivatives of 4-acetylpyridine 1-oxide for catalytic

applications.

Safety and Handling
Hazard Identification: 4-Acetylpyridine 1-oxide is classified as an irritant. It may cause skin

(H315) and serious eye irritation (H319).
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Handling: Standard laboratory personal protective equipment (PPE), including safety

glasses, gloves, and a lab coat, should be worn. Handle in a well-ventilated area or a

chemical fume hood.

Storage: The compound should be stored in a tightly sealed container in a dry, cool place at

room temperature to prevent degradation.

Conclusion
4-Acetylpyridine 1-oxide is more than just an oxidized derivative of its parent pyridine. It is a

synthetically enabling molecule whose unique electronic and reactive properties provide

chemists with a powerful tool for molecular construction. Its stability, well-defined synthesis,

and multifaceted reactivity make it an indispensable intermediate for professionals in drug

development and advanced materials science. Understanding its core chemical properties is

key to unlocking its full potential in creating novel and complex chemical structures.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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